molecular formula C17H16N6O2 B2719186 3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)azetidine-1-carboxamide CAS No. 1324679-02-8

3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)azetidine-1-carboxamide

Cat. No. B2719186
CAS RN: 1324679-02-8
M. Wt: 336.355
InChI Key: MFPJFWTYIUNFEG-UHFFFAOYSA-N
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Description

3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)azetidine-1-carboxamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promising results in the treatment of non-small cell lung cancer (NSCLC).

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

The synthesis of heterocyclic compounds is a critical area of research in medicinal chemistry. Heterocycles like pyrimidines and oxadiazoles, which are present in the compound , are extensively studied for their versatile chemical properties and reactions. For instance, the synthesis and biological evaluation of pyrazolopyrimidines derivatives demonstrate their potential as anticancer and anti-5-lipoxygenase agents, highlighting the importance of these heterocycles in developing therapeutic agents (Rahmouni et al., 2016). Furthermore, novel synthesis approaches for creating structurally diverse N-heterocycles, including oxadiazoles and pyrimidinones, emphasize the continuous innovation in creating compounds with potential biological activities (Gupta et al., 2014).

Biological Activity Studies

The biological activity of heterocyclic compounds is a significant area of interest, with research exploring their potential as anticancer, antimicrobial, and antitubercular agents. For example, certain pyrazolopyrimidine derivatives have been synthesized and tested for their in vitro antiproliferative activity, showing good anticancer activity against specific cell lines (Kumar et al., 2016). Additionally, the exploration of pyrimidine-azetidinone analogues for their antioxidant, antimicrobial, and antitubercular activities underscores the diverse biological applications of these compounds (Chandrashekaraiah et al., 2014).

Pharmacological Applications

The structural features of compounds like "3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)azetidine-1-carboxamide" make them suitable candidates for pharmacological applications. Research into similar structures has identified potential for applications in cancer treatment, with certain carboxamides, sulfonamides, ureas, and thioureas derived from oxadiazolylmethyl-piperazinyl substituted with pyrazolopyrimidine showing promising anticancer properties (Kumar et al., 2016).

properties

IUPAC Name

N-(4-methylphenyl)-3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2/c1-11-3-5-13(6-4-11)20-17(24)23-9-12(10-23)16-21-15(22-25-16)14-18-7-2-8-19-14/h2-8,12H,9-10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPJFWTYIUNFEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)azetidine-1-carboxamide

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